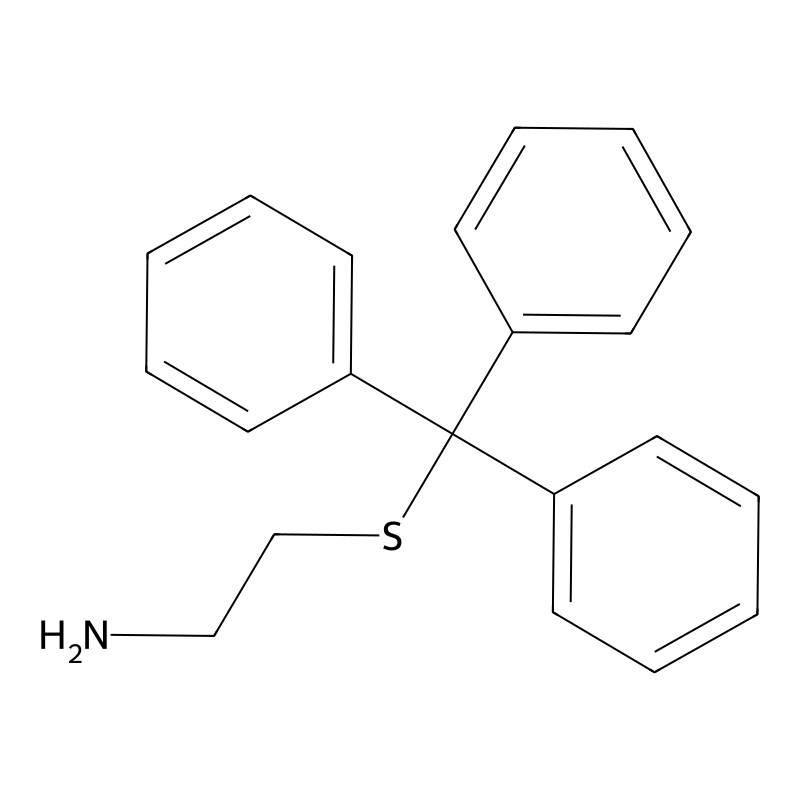

2-(Tritylthio)ethanamine

Content Navigation

Unprotected cysteamine rapidly oxidizes and undergoes unwanted S-acylation during synthesis. 2-(Tritylthio)ethanamine (CAS 1095-85-8) provides a robust solution as an S-trityl-protected cysteamine building block. Acid-labile trityl group ensures:

- Quantitative TFA-mediated global deprotection concurrent with resin cleavage in SPPS.

- Strict chemoselectivity for N-acylation, preventing S-alkylation side reactions.

- Oxidation-free storage for reliable supply.

High-purity solid for bioconjugation and linker chemistry.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(Tritylthio)ethanamine (CAS 1095-85-8), commonly referred to as S-Tritylcysteamine, is a highly specialized bifunctional building block utilized extensively in organic synthesis, bioconjugation, and materials science. Structurally, it features a primary amine available for standard coupling reactions and a thiol group masked by a bulky, acid-labile triphenylmethyl (trityl) protecting group. For industrial and laboratory procurement, this compound is the industry-standard precursor for introducing terminal sulfhydryl groups into complex molecules. The trityl protection prevents premature oxidation to disulfides and ensures strict chemoselectivity during N-derivatization, making it an essential reagent for automated solid-phase peptide synthesis (SPPS), sequence-defined peptoid assembly, and the construction of targeted drug delivery linkers [1].

Attempting to substitute 2-(Tritylthio)ethanamine with unprotected cysteamine routinely leads to catastrophic synthesis failures. Unprotected cysteamine rapidly oxidizes to cystamine in air and suffers from severe chemoselectivity issues during N-acylation, including competitive S-acylation and thermodynamically favored S-to-N acyl transfer under basic conditions [1]. While other protected variants like S-Acetamidomethyl (Acm) or S-Benzyl cysteamine exist, they fail to meet the processability requirements of modern automated workflows. S-Acm requires heavy metals or iodine for removal, and S-Benzyl demands highly toxic liquid HF [2]. The S-Trityl group is uniquely suited for procurement because it is cleanly and quantitatively cleaved by standard trifluoroacetic acid (TFA) cocktails, allowing for simultaneous global deprotection and resin cleavage without degrading sensitive biological backbones [2].

Prevention of S-to-N Acyl Transfer and Competitive S-Acylation

Unprotected cysteamine and poorly protected analogs (like S-acetyl cysteamine) are notoriously difficult to selectively N-acylate. Under standard basic coupling conditions, these analogs undergo competitive thioester formation and rapid S-to-N acyl transfer, drastically reducing the yield of the desired N-amide. By utilizing 2-(Tritylthio)ethanamine, the bulky trityl group completely masks the nucleophilicity of the sulfur atom, enforcing strict chemoselectivity and allowing for >95% selective N-amide formation using standard coupling reagents (e.g., DCC/HOBt or HATU) without the generation of thioester byproducts[1].

| Evidence Dimension | N-Acylation Chemoselectivity |

| Target Compound Data | >95% selective N-amide formation (thiol fully masked) |

| Comparator Or Baseline | Unprotected cysteamine / S-acetyl cysteamine (significant competitive S-acylation and S-to-N acyl transfer) |

| Quantified Difference | Eliminates S-to-N acyl transfer and thioester byproducts |

| Conditions | Standard peptide coupling (e.g., HATU or DCC/HOBt in DMF under basic conditions) |

Ensures high-yield, predictable coupling in automated synthesis workflows without the need for complex purification of thioester byproducts.

Mild TFA-Mediated Deprotection vs. Harsh Thiol Unmasking

The primary procurement advantage of the S-Trityl group over other thiol protecting groups is its high acid lability. 2-(Tritylthio)ethanamine can be quantitatively deprotected using standard Trifluoroacetic acid (TFA) cocktails (typically 95% TFA with 5% triisopropylsilane scavenger) at room temperature in 30 to 90 minutes [1]. In stark contrast, comparator protecting groups like S-Acm require treatment with iodine or silver/mercury salts, and S-Benzyl requires highly toxic liquid HF. This mild cleavage profile makes S-Tritylcysteamine fully orthogonal to Fmoc-based SPPS and prevents the degradation of acid-sensitive linkers.

| Evidence Dimension | Deprotection Conditions and Reagent Toxicity |

| Target Compound Data | 95% TFA / 5% TIS at room temperature (30-90 min) |

| Comparator Or Baseline | S-Acm cysteamine (Requires I2 or Ag+/Hg2+ salts); S-Benzyl (Requires liquid HF) |

| Quantified Difference | Enables single-step global deprotection concurrent with resin cleavage using standard organic acids |

| Conditions | Standard Fmoc-SPPS cleavage protocols |

Allows seamless integration into standard automated Fmoc-SPPS workflows, reducing synthetic steps and avoiding highly toxic or metal-based reagents.

High-Yield Incorporation in Sequence-Defined Peptoids

In the submonomer synthesis of peptoids, primary amines are displaced onto bromoacetic acid intermediates. 2-(Tritylthio)ethanamine acts as an ideal submonomer for introducing thiol side chains. Unprotected thiols are fundamentally incompatible with this process, as they would aggressively undergo S-alkylation with the bromoacetyl intermediate, halting sequence elongation. The trityl protection ensures that only the primary amine participates in the displacement step, maintaining high coupling efficiencies and allowing the successful assembly of complex, thiol-functionalized cyclic peptoids [1].

| Evidence Dimension | Submonomer Displacement Efficiency |

| Target Compound Data | High coupling efficiency for N-alkylation (thiol side-chain incorporation) |

| Comparator Or Baseline | Unprotected cysteamine (incompatible due to aggressive S-alkylation) |

| Quantified Difference | Prevents S-alkylation during the bromoacetic acid displacement step |

| Conditions | Submonomer peptoid synthesis (bromoacetic acid acylation followed by primary amine displacement) |

Crucial for procuring the correct building block to introduce reactive thiol sites in sequence-defined peptoids and biopolymers.

Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)

Procured to introduce terminal or side-chain thiol groups for downstream bioconjugation, as the trityl group is cleanly cleaved simultaneously with the peptide from the resin using standard TFA cocktails [1].

Synthesis of Sequence-Defined Peptoids

Applied as a critical submonomer to introduce protected thiol functionalities that survive the iterative bromoacetylation and amine displacement cycles without undergoing unwanted S-alkylation [1].

Antibody-Drug Conjugate (ADC) Linker Assembly

Utilized as a bifunctional spacer where the primary amine is coupled to a cytotoxic payload or linker framework, and the thiol is subsequently unmasked for maleimide-based conjugation to monoclonal antibodies [2].

Radiopharmaceutical Ligand Core Synthesis

Procured for the preparation of N3S, N2S2, or other thiol-containing chelators (such as MAG3 analogs) for Technetium-99m or Rhenium, where the thiol must remain strictly protected from oxidation until the final radiolabeling step [2].

XLogP3

Explore Compound Types